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Compound of Interest

Compound Name: 1H-Imidazole-5-acetic acid

Cat. No.: B1210293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Imidazole-5-acetic acid (IUPAC name: 2-(1H-imidazol-5-yl)acetic acid), a molecule of interest

in various research domains, including drug development and metabolomics. This document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 1H-Imidazole-5-acetic acid,

aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the available ¹H and ¹³C NMR data.

¹H NMR Data

An experimental ¹H NMR spectrum was obtained in water at a frequency of 500 MHz.[1] The

observed chemical shifts are detailed in Table 1.
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Chemical Shift (ppm) Intensity Assignment (in D₂O)

8.60 100.00 H-2 (imidazole ring)

7.79 H-4 (imidazole ring)

3.88 -CH₂- (acetic acid side chain)

Note: The signals for the acidic proton (-COOH) and the N-H protons of the imidazole ring are

often broad and may exchange with D₂O, making them difficult to observe or appear at variable

chemical shifts.

¹³C NMR Data

While a dedicated experimental ¹³C NMR spectrum with explicit peak assignments for 1H-
Imidazole-5-acetic acid is not readily available in the searched literature, data for the

structurally similar imidazol-1-yl-acetic acid in D₂O provides valuable reference points. The

expected chemical shift ranges for the carbon atoms in 1H-Imidazole-5-acetic acid are

presented in Table 2, based on typical values for imidazole and carboxylic acid moieties.

PubChem indicates the availability of a 1H-13C HSQC spectrum, which would definitively

correlate the proton and carbon signals.[1]

Carbon Atom Expected Chemical Shift (ppm)

C=O (Carboxylic Acid) 170-180

C-2 (Imidazole Ring) 135-145

C-4 (Imidazole Ring) 115-125

C-5 (Imidazole Ring) 125-135

-CH₂- (Acetic Acid Side Chain) 30-40

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 1H-Imidazole-5-acetic acid, based on the functionalities
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present, are summarized in Table 3. An Attenuated Total Reflectance (ATR) IR spectrum has

been recorded on a Bio-Rad FTS instrument.[1]

Wavenumber (cm⁻¹) Functional Group Vibration

3300-2500 (broad) O-H Stretching (Carboxylic Acid)

~3100 N-H Stretching (Imidazole Ring)

~1700 C=O Stretching (Carboxylic Acid)

~1600 C=N Stretching (Imidazole Ring)

~1550 C=C Stretching (Imidazole Ring)

1400-1200 C-O Stretching (Carboxylic Acid)

950-910 O-H Bending (Carboxylic Acid)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Various mass spectrometry techniques have been applied to 1H-Imidazole-5-
acetic acid, including GC-MS, MS-MS, and LC-MS.[1] The molecular weight of 1H-Imidazole-
5-acetic acid is 126.11 g/mol .

Fragmentation Pattern

The mass spectrum of 1H-Imidazole-5-acetic acid is expected to show a molecular ion peak

[M]⁺ at m/z 126. Key fragmentation pathways would involve the loss of the carboxylic acid

group and fragmentation of the imidazole ring. Expected major fragments are listed in Table 4.
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m/z Fragment Description

126 [C₅H₆N₂O₂]⁺ Molecular Ion

81 [C₄H₅N₂]⁺ Loss of -COOH (45 Da)

68 [C₃H₄N₂]⁺ Imidazole ring fragment

54 [C₃H₄N]⁺
Fragmentation of the imidazole

ring

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols suitable for the analysis of 1H-Imidazole-5-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of 1H-
Imidazole-5-acetic acid.

Apparatus:

NMR Spectrometer (e.g., 500 MHz)

5 mm NMR tubes

Pipettes

Reagents:

1H-Imidazole-5-acetic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Deuterium Oxide - D₂O)

Internal standard (e.g., TMS or a water-soluble standard like DSS)

Procedure:
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Sample Preparation: Dissolve the appropriate amount of 1H-Imidazole-5-acetic acid in

approximately 0.6 mL of D₂O in a clean, dry NMR tube. Add a small amount of the internal

standard.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Apply a solvent suppression technique if the residual HDO signal is overwhelming.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum.

Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1H-Imidazole-5-acetic acid.

Apparatus:

FTIR Spectrometer with an ATR accessory

Spatula

Reagents:

1H-Imidazole-5-acetic acid sample (solid)

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 1H-Imidazole-5-acetic acid sample

onto the ATR crystal.

Spectrum Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:
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Identify the characteristic absorption bands corresponding to the functional groups of the

molecule.

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1H-Imidazole-5-
acetic acid.

Apparatus:

Mass Spectrometer (e.g., LC-MS or GC-MS)

Liquid or Gas Chromatograph

Vials

Reagents:

1H-Imidazole-5-acetic acid sample

Appropriate solvent (e.g., methanol, water for LC-MS; derivatizing agent for GC-MS if

necessary)

Procedure (LC-MS Example):

Sample Preparation: Prepare a dilute solution of 1H-Imidazole-5-acetic acid in a suitable

solvent (e.g., 1 mg/mL in methanol/water).

Chromatography:

Inject the sample into the liquid chromatograph.

Separate the analyte using an appropriate column (e.g., C18) and mobile phase gradient.

Mass Spectrometry:
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The eluent from the LC is introduced into the mass spectrometer's ion source (e.g.,

Electrospray Ionization - ESI).

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).

Acquire data in both positive and negative ion modes if possible.

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion

peak and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the

fragment ions.

Logical Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 1H-
Imidazole-5-acetic acid is illustrated in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1210293#spectroscopic-data-of-1h-imidazole-5-
acetic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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